2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol
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Overview
Description
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol is a chemical compound that features a piperidine ring and a pyridine ring, both of which are common structural motifs in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol typically involves the reaction of 4-methyl-2-pyridyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol can be compared with similar compounds such as:
Ethyl 4-(4-Methylpyridin-2-ylamino)piperidine-1-carboxylate: This compound also contains a piperidine ring and a pyridine ring but differs in its functional groups and overall structure.
2-Amino-4-methylpyridine: This compound shares the pyridine ring with a methyl group but lacks the piperidine ring.
Piperidinecarboxylic acids: These compounds contain a piperidine ring with a carboxylic acid group, differing from the hydroxyl group in this compound
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C13H20N2O/c1-10-2-7-15-12(8-10)9-13(16)11-3-5-14-6-4-11/h2,7-8,11,13-14,16H,3-6,9H2,1H3 |
InChI Key |
JUXFGTHBOBFWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C2CCNCC2)O |
Origin of Product |
United States |
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